molecular formula C18H17F2N7O B2754612 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide CAS No. 1796946-98-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Katalognummer B2754612
CAS-Nummer: 1796946-98-9
Molekulargewicht: 385.379
InChI-Schlüssel: VLPBCNINYMAKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17F2N7O and its molecular weight is 385.379. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound has been at the center of various studies aimed at synthesizing novel heterocyclic compounds. For instance, researchers have developed efficient synthetic routes for compounds with related structures, highlighting the versatility of such molecules in constructing complex heterocycles with potential biological activities. These synthetic methodologies often involve condensation reactions, cyclization processes, and the introduction of various functional groups to build the desired molecular complexity. Such studies underscore the compound's role as a precursor or intermediate in synthesizing diverse heterocyclic frameworks, which could be explored further for various scientific applications, including medicinal chemistry and material science (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological Activity

Research into the biological evaluation of compounds structurally related to the specified molecule has demonstrated their potential as anticancer and anti-inflammatory agents. Such studies typically involve the synthesis of novel derivatives followed by in vitro and in vivo assays to determine their biological efficacies against specific targets. For instance, compounds have been evaluated for their cytotoxicity against various cancer cell lines, 5-lipoxygenase inhibition, and COX-2 selectivity, providing insights into their mechanism of action and therapeutic potential. These findings are crucial for drug discovery and development, suggesting the compound's framework could serve as a valuable scaffold for developing new therapeutic agents with optimized activity and selectivity profiles (Rahmouni et al., 2016).

Metabolic Studies

The metabolism and pharmacokinetics of closely related compounds have also been a subject of study, providing essential information on their metabolic pathways, bioavailability, and excretion profiles in different species. Such research is fundamental in understanding the pharmacological and toxicological properties of these compounds, guiding the optimization of their pharmacokinetic profiles for better therapeutic efficacy and safety. Investigations into the metabolism of these compounds have identified primary metabolic pathways, including N-demethylation, hydroxylation, and amide hydrolysis, alongside phase II reactions like glucuronidation. These studies highlight the importance of metabolic considerations in the design and development of new drugs based on the compound's chemical framework (Gong et al., 2010).

Eigenschaften

IUPAC Name

N-(3,4-difluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N7O/c19-14-2-1-13(7-15(14)20)25-18(28)12-3-5-26(6-4-12)16-8-17(23-10-22-16)27-11-21-9-24-27/h1-2,7-12H,3-6H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBCNINYMAKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.